molecular formula C27H25F3N4O5 B606260 BMS-824 CAS No. 1265321-97-8

BMS-824

Cat. No.: B606260
CAS No.: 1265321-97-8
M. Wt: 542.5152
InChI Key: YBQLZPRLWZZECJ-OXQOHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-824 is a hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor discovered through a high-throughput screening (HTS) campaign targeting the HCV genotype 1b (GT1b) replicon . Structurally, it belongs to the iminothiazolidinone class and was identified as a potent antiviral agent with an EC50 (half-maximum effective concentration) of 5 nM in GT1b replicon assays . Its therapeutic index (TI) exceeds 10,000, indicating minimal cytotoxicity (CC50 >50 µM) .

Mechanistically, it disrupts NS5A function by altering its subcellular localization, thereby preventing the assembly of viral replication complexes (RCs) . A critical discovery was that this compound undergoes oxidative dimerization in cell culture media, generating a symmetrical dimeric species (e.g., BMS-346) with enhanced antiviral activity . This finding guided the development of optimized NS5A inhibitors, including the clinical candidate BMS-790052 (daclatasvir), which retains the symmetrical pharmacophore .

Properties

CAS No.

1265321-97-8

Molecular Formula

C27H25F3N4O5

Molecular Weight

542.5152

IUPAC Name

2-((R)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidin-3-yl)acetic acid

InChI

InChI=1S/C27H25F3N4O5/c28-27(29,30)22-23(18-6-2-1-3-7-18)32-38-24(22)26-31-25(33-39-26)19-10-8-17(9-11-19)20(35)15-34-12-4-5-16(14-34)13-21(36)37/h1-3,6-11,16,20,35H,4-5,12-15H2,(H,36,37)/t16-,20-/m1/s1

InChI Key

YBQLZPRLWZZECJ-OXQOHEQNSA-N

SMILES

O[C@H](CN1C[C@@H](CC(O)=O)CCC1)C2=CC=C(C3=NOC(C4=C(C(F)(F)F)C(C5=CC=CC=C5)=NO4)=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-824;  BMS 824;  BMS824; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key NS5A Inhibitors and Their Properties

Compound Core Structure EC50 (GT1b) EC50 (GT1a) Key Features Reference
BMS-824 Iminothiazolidinone 5 nM >10 µM Dimerizes to active species; GT1b-specific; resistance mutations at NS5A L31V/Q54L/Y93H
BMS-858 Thiazolidinone ~10 nM Not reported Initial HTS hit; structural precursor to this compound
BMS-346 Symmetrical stilbene 86 pM Improved Dimer-derived pharmacophore; retains resistance profile of this compound
BMS-790052 Bis-imidazolopyrrolidine 86 pM Broad Clinical candidate (daclatasvir); pan-genotypic; targets NS5A dimer interface

Key Findings:

Potency and Genotype Coverage: this compound and BMS-858 are highly potent against GT1b but lack efficacy against GT1a. In contrast, BMS-790052 achieves pan-genotypic activity (EC50 = 86 pM across genotypes) due to its optimized symmetrical structure . BMS-346, derived from this compound dimerization, bridges the gap between early hits and clinical candidates by demonstrating improved potency and resistance profile retention .

Mechanism of Action: this compound and BMS-790052 both disrupt NS5A localization and RC assembly, but BMS-790052’s symmetrical design enhances binding to the NS5A dimer interface, explaining its broader genotype coverage .

Resistance Profiles :

  • Resistance mutations (e.g., L31V, Y93H) are common across this inhibitor class. However, BMS-790052’s structural rigidity reduces susceptibility to resistance compared to this compound .

Development Pipeline Insights

The evolution from this compound to BMS-790052 highlights key strategies in NS5A inhibitor design:

  • Dimerization-Driven Optimization : this compound’s spontaneous dimerization revealed the importance of symmetry for potency, directly informing the synthesis of BMS-346 and BMS-790052 .
  • Pharmacophore Refinement: Removal of metabolically unstable moieties (e.g., thiazolidinone in this compound) and incorporation of rigid linkers (e.g., in BMS-790052) improved stability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-824
Reactant of Route 2
BMS-824

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.